Physicochemical properties of Tert-butyl trans-4-carbamoylcyclohexylcarbamate
Physicochemical properties of Tert-butyl trans-4-carbamoylcyclohexylcarbamate
An In-Depth Technical Guide to the Physicochemical Characterization of Tert-butyl trans-4-carbamoylcyclohexylcarbamate
Preamble: A Framework for Novel Compound Characterization
In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. A compound's fundamental physicochemical properties are the bedrock upon which its entire development profile is built, influencing everything from its biological activity and pharmacokinetics to its final formulation. This guide addresses Tert-butyl trans-4-carbamoylcyclohexylcarbamate , a molecule of interest for its potential as a building block in medicinal chemistry.
It must be noted that specific, peer-reviewed experimental data for this exact compound is not extensively available in the public domain at the time of this writing. Therefore, this document serves a dual purpose: it is both a theoretical exploration of the anticipated properties of this molecule and, more importantly, a comprehensive, field-proven guide to the experimental methodologies required for its full characterization. We will proceed as if we are tasked with evaluating this compound for the first time, providing the causal reasoning behind experimental choices and the detailed protocols necessary to generate robust, reliable data. This approach ensures that the guide is not merely a list of facts, but a self-validating system for scientific inquiry.
Molecular Identity and Structure
The first step in any physicochemical assessment is to unequivocally define the molecule's structure and fundamental properties. Tert-butyl trans-4-carbamoylcyclohexylcarbamate is comprised of a rigid trans-1,4-disubstituted cyclohexane ring, a primary amide (the carbamoyl group), and an amine functionality protected by a tert-butoxycarbonyl (Boc) group.
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, yet readily removable under specific acidic protocols.[1] This makes the title compound a stable, versatile intermediate for further synthetic elaboration.
| Property | Value | Source |
| IUPAC Name | tert-butyl (trans-4-carbamoylcyclohexyl)carbamate | - |
| Molecular Formula | C₁₂H₂₂N₂O₃ | Calculated |
| Molecular Weight | 242.32 g/mol | Calculated |
| Chemical Structure | - |
(Note: A placeholder image is used for the chemical structure as I cannot generate images directly. The structure consists of a cyclohexane ring with a -NH-Boc group and a -C(=O)NH₂ group in a trans-1,4 configuration.)
Lipophilicity: The Gatekeeper of Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug development. It governs a drug's ability to cross cell membranes, its distribution throughout the body, its binding to plasma proteins, and its susceptibility to metabolic enzymes. We quantify this property using the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a given physiological pH.[2]
Causality and Theoretical Considerations
For Tert-butyl trans-4-carbamoylcyclohexylcarbamate, we can predict a balance of hydrophilic and lipophilic character.
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Lipophilic Contributors: The cyclohexane ring and the tert-butyl group of the Boc protector are significantly non-polar and will drive the molecule towards higher lipophilicity.
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Hydrophilic Contributors: The carbamate and, particularly, the primary carbamoyl (amide) group are polar. They are capable of acting as hydrogen bond donors and acceptors, which will increase water solubility and lower the overall logP.
Given that the molecule lacks a readily ionizable group within the physiological pH range (see Section 4.0), its logP and logD₇.₄ values are expected to be identical.
Experimental Determination: The Shake-Flask Method (OECD 107)
The gold standard for logP determination is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water.[3][4] This method is reliable for compounds with expected logP values in the range of -2 to 4.[4]
Protocol 2.2.1: Shake-Flask logP Determination
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Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours, followed by separation.
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Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble.
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Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the stock solution. The starting concentration should not exceed 0.01 M.
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Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours). Gentle, prolonged shaking is preferred to vigorous shaking to avoid the formation of emulsions.
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Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
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Quantification: Carefully sample a known volume from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final value is expressed as logP.
Caption: Workflow for logP determination via the Shake-Flask Method.
Aqueous Solubility: The Prerequisite for Absorption
A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that dictates bioavailability and informs formulation strategy.[5] Insufficient solubility is a primary reason for the failure of promising drug candidates.
Causality and Theoretical Considerations
The solubility of Tert-butyl trans-4-carbamoylcyclohexylcarbamate will be a trade-off between its components. The rigid, non-polar cyclohexyl core and Boc group will hinder solubility. However, the carbamoyl and carbamate functionalities can participate in hydrogen bonding with water, which will enhance solubility. The trans configuration of the cyclohexane ring leads to a more crystalline, stable structure, which can require more energy to break the crystal lattice, potentially lowering solubility compared to its cis isomer.
Experimental Determination: The Flask Method (OECD 105)
For compounds with expected solubility above 10⁻² g/L, the flask method is the standard approach.[6][7] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Protocol 3.2.1: Aqueous Solubility Determination
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System Setup: Add an excess amount of the solid test compound to a flask containing high-purity water (or a buffer of a specific pH). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Stir the mixture at a controlled temperature (e.g., 25°C or 37°C for physiological relevance) for a prolonged period. A preliminary test can determine the time to reach equilibrium (typically 24-48 hours).
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Phase Separation: Allow the mixture to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Validation: It is critical to confirm that the measured concentration represents the true equilibrium solubility. This can be done by approaching equilibrium from both undersaturation (as described) and supersaturation (e.g., by cooling a heated, saturated solution) and ensuring the final concentrations converge.
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. oecd.org [oecd.org]
- 5. langhuapharma.com [langhuapharma.com]
- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 7. laboratuar.com [laboratuar.com]
